5-Bromo-2-trifluoromethoxyphenylboronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-trifluoromethoxyphenylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.
Mechanism of Action
Target of Action
Boronic acids and their derivatives are commonly used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions .
Mode of Action
In the context of Suzuki-Miyaura cross-coupling reactions, boronic acids and their esters, like the 5-Bromo-2-trifluoromethoxyphenylboronic acid pinacol ester, act as the organoboron reagent . They undergo transmetalation with a palladium catalyst, transferring the organoboron group to the palladium .
Biochemical Pathways
The suzuki-miyaura cross-coupling reaction, in which this compound may participate, is a key step in the synthesis of many organic compounds, including pharmaceuticals and polymers .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds.
Action Environment
The efficacy and stability of this compound, like other boronic acids and their esters, can be influenced by various environmental factors. These include the presence of a suitable catalyst (typically palladium), the pH of the reaction environment, and the temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-trifluoromethoxyphenylboronic acid pinacol ester typically involves the reaction of 5-bromo-2-trifluoromethoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
Temperature: Room temperature to reflux
Catalyst: None required, but sometimes a base like triethylamine is used to neutralize any acids formed during the reaction
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for higher yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-trifluoromethoxyphenylboronic acid pinacol ester primarily undergoes:
Suzuki-Miyaura Coupling: This is the most common reaction, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.
Oxidation: The boronic ester can be oxidized to the corresponding phenol using hydrogen peroxide or other oxidizing agents.
Hydrolysis: In the presence of water and an acid or base, the boronic ester can hydrolyze to form the corresponding boronic acid and pinacol.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents like ethanol or toluene.
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.
Oxidation: Corresponding phenol.
Hydrolysis: 5-Bromo-2-trifluoromethoxyphenylboronic acid and pinacol.
Scientific Research Applications
5-Bromo-2-trifluoromethoxyphenylboronic acid pinacol ester has a wide range of applications in scientific research:
Chemistry: Used as a key reagent in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.
Biology: Employed in the development of boron-containing drugs and as a tool for studying biological pathways involving boron.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-trifluoromethoxyphenylboronic acid
- Phenylboronic acid pinacol ester
- 4-Bromo-2-trifluoromethoxyphenylboronic acid pinacol ester
Uniqueness
5-Bromo-2-trifluoromethoxyphenylboronic acid pinacol ester is unique due to its trifluoromethoxy group, which imparts increased stability and reactivity compared to other boronic esters. This makes it particularly valuable in reactions requiring high precision and yield.
Properties
IUPAC Name |
2-[5-bromo-2-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BBrF3O3/c1-11(2)12(3,4)21-14(20-11)9-7-8(15)5-6-10(9)19-13(16,17)18/h5-7H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRXGLWLGJHGJST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Br)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BBrF3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.